N-Trimethyl-N-butylammonium hexafluorophosphate
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Overview
Description
N-Trimethyl-N-butylammonium hexafluorophosphate is a quaternary ammonium salt with the chemical formula C7H18NPF6. It is known for its high solubility in polar organic solvents and its use as an electrolyte in nonaqueous electrochemistry. The compound consists of a positively charged N-Trimethyl-N-butylammonium cation and a weakly basic hexafluorophosphate anion, making it chemically inert and suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Trimethyl-N-butylammonium hexafluorophosphate can be synthesized through a quaternization reaction. This involves the reaction of N-Trimethyl-N-butylamine with hexafluorophosphoric acid or its salts under controlled conditions. The reaction typically requires an organic solvent such as acetonitrile or acetone and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving recrystallization from solvents like ethanol to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Trimethyl-N-butylammonium hexafluorophosphate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions
The compound is often used in reactions involving nucleophilic substitution, where it acts as a phase transfer catalyst. Common reagents include alkyl halides and other nucleophiles, with reaction conditions typically involving polar organic solvents and mild temperatures.
Major Products Formed
The major products formed from reactions involving this compound are typically substituted ammonium salts. These products retain the hexafluorophosphate anion and exhibit similar chemical inertness and solubility properties.
Scientific Research Applications
N-Trimethyl-N-butylammonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as an electrolyte in nonaqueous electrochemistry, facilitating the study of redox reactions and electrochemical properties of various compounds.
Biology: The compound is employed in the preparation of biological samples for electron microscopy, where its inert nature helps preserve sample integrity.
Medicine: It is investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: this compound is used in the manufacturing of advanced materials, including ionic liquids and specialty polymers.
Mechanism of Action
The mechanism of action of N-Trimethyl-N-butylammonium hexafluorophosphate involves its role as a phase transfer catalyst. The quaternary ammonium cation facilitates the transfer of reactants between different phases, enhancing reaction rates and yields. The hexafluorophosphate anion remains inert, ensuring that the compound does not interfere with the reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hexafluorophosphate: Similar in structure but with butyl groups instead of trimethyl groups.
Tetramethylammonium hexafluorophosphate: Contains four methyl groups instead of a combination of butyl and trimethyl groups.
Tetraethylammonium hexafluorophosphate: Features ethyl groups instead of butyl or trimethyl groups.
Uniqueness
N-Trimethyl-N-butylammonium hexafluorophosphate is unique due to its specific combination of trimethyl and butyl groups, which provide a balance of solubility and stability. This makes it particularly suitable for applications requiring high solubility in polar solvents and chemical inertness.
Properties
IUPAC Name |
butyl(trimethyl)azanium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.F6P/c1-5-6-7-8(2,3)4;1-7(2,3,4,5)6/h5-7H2,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWWCQMGLXBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18F6NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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